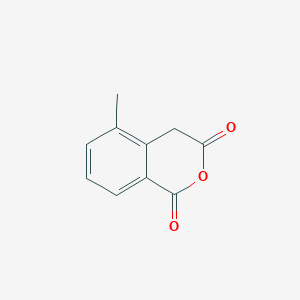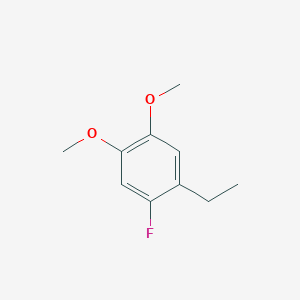![molecular formula C10H17NO2 B11911313 8-Azaspiro[4.5]decane-8-carboxylic acid CAS No. 685501-34-2](/img/structure/B11911313.png)
8-Azaspiro[4.5]decane-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azaspiro[4.5]decane-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is straightforward and cost-effective, making it suitable for industrial production . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods: The industrial production of this compound leverages the simplicity and efficiency of the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
8-Azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 8-Azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 8- (tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
- 8-azaspiro[4.5]decane-7,9-dione
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness: 8-Azaspiro[4.5]decane-8-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Número CAS |
685501-34-2 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
8-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)11-7-5-10(6-8-11)3-1-2-4-10/h1-8H2,(H,12,13) |
Clave InChI |
OZGHNMVYGQTDTR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCN(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
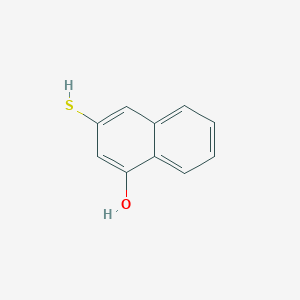



![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
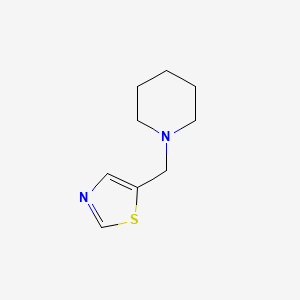
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)
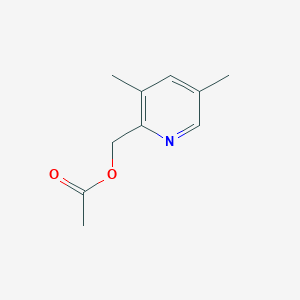

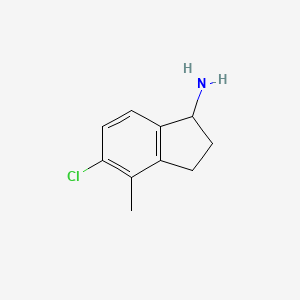
![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)
